(1-Amino-4-tert-butylcyclohexyl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

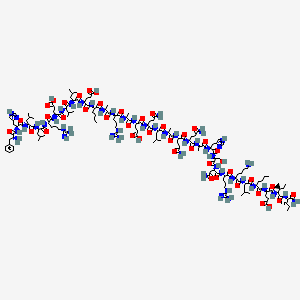

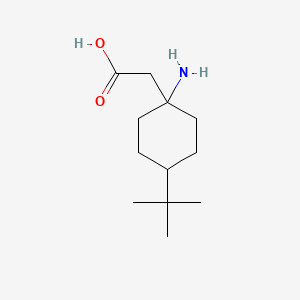

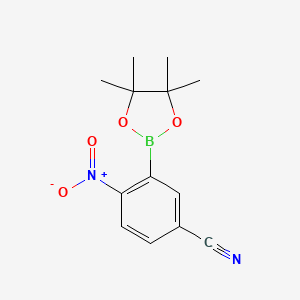

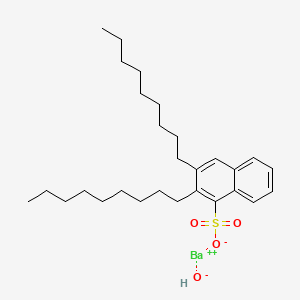

“(1-Amino-4-tert-butylcyclohexyl)acetic acid” is a compound with the molecular formula C12H23NO2 . It is present as zwitterions and its molecular structure is stabilized by an intramolecular six-membered (C 6) N-H⋯O hydrogen bond .

Synthesis Analysis

The synthesis of “(1-Amino-4-tert-butylcyclohexyl)acetic acid” has been reported in the literature . The compound has been used in the synthesis of copper (II) complexes with ligands derived from β-amino acids . The structure of the copper (II) complex with 2- (1-aminocyclohexyl)-acetic acid was confirmed by single-crystal X-ray analysis .

Molecular Structure Analysis

The molecular structure of “(1-Amino-4-tert-butylcyclohexyl)acetic acid” is characterized by an intramolecular six-membered (C 6) N-H⋯O hydrogen bond . This structure is stabilized by the presence of zwitterions .

Aplicaciones Científicas De Investigación

Crystal Structure Analysis : The molecular structure of 2-(1-Amino-4-tert-butylcyclohexyl)acetic acid is stabilized by intramolecular hydrogen bonds, forming sandwich-like layers in crystal formations, which are significant in studying molecular interactions and crystal engineering (Wani et al., 2013).

Synthesis of Phytohormone Metabolites : This compound has been used in the synthesis of labeled forms of compounds involved in the regulation of plant growth and development, which is significant in agricultural and botanical research (Ilić et al., 1997).

Antioxidant and Enzyme Inhibitory Studies : Research into Schiff base ligands derived from this amino acid shows potential applications in studying free radical scavenging properties and enzyme inhibition, important in pharmacological and biochemical studies (Ikram et al., 2015).

Bioactive Copper(II) Complexes : Copper(II) complexes with ligands derived from this amino acid have been investigated for their biological activities, including antitumor activities and interactions with DNA, suggesting applications in medicinal chemistry and cancer research (Bukonjic et al., 2018).

Metabolite Analysis in Medical Diagnosis : The tert-butyldimethylsilyl derivatives of this compound are used in the diagnosis and follow-up of patients with specific tumors and metabolic disorders, indicating its relevance in clinical diagnostics (Muskiet et al., 1981).

Iminosugar Amino Acid Synthesis and Glycosidase Inhibition : Its derivatives are studied for their glycosidase inhibition properties, contributing to the understanding of enzymatic processes and potential therapeutic applications (Martínez et al., 2019).

Quantitative Analysis in Peptide Chemistry : Used in the quantitative cleavage and analysis of N-blocked amino acids and peptides, this compound has applications in peptide synthesis and analysis (Ehrlich-Rogozinski, 1974).

Safety and Hazards

Safety data for “(1-Amino-4-tert-butylcyclohexyl)acetic acid” suggests that it should be handled with care. Contact with skin and eyes should be avoided, and inhalation or ingestion should be prevented . Contaminated clothing should be removed and washed before reuse . In case of accidental ingestion or contact with skin or eyes, medical advice should be sought immediately .

Propiedades

IUPAC Name |

2-(1-amino-4-tert-butylcyclohexyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO2/c1-11(2,3)9-4-6-12(13,7-5-9)8-10(14)15/h9H,4-8,13H2,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQHOOJXJODKEFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Amino-4-tert-butylcyclohexyl)acetic acid | |

Q & A

Q1: What insights does the crystal structure provide about the nature and interactions of (1-Amino-4-tert-butylcyclohexyl)acetic acid molecules?

A1: The crystal structure analysis reveals that (1-Amino-4-tert-butylcyclohexyl)acetic acid exists as a zwitterion in its crystalline form []. The structure also highlights the role of hydrogen bonding:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,8-Dihydro-6H-1,3-dioxolo[4,5-g][1]benzopyran-6-acetic acid](/img/no-structure.png)

![N-[2-[(6-Amino-5-nitro-2-pyridinyl)amino]ethyl]guanidine hydrochloride](/img/structure/B594796.png)